
(3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It is a derivative of penta-2,4-dien-1-ylidene with an anilino and phenyl group attached, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile typically involves the reaction of aniline with 5-phenylpenta-2,4-dienal in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-5-phenylpenta-2,4-dienenitrile: A closely related compound with similar structural features and properties.
N-(5-Phenylimino)penta-1,3-dien-1-yl]aniline hydrochloride: Another similar compound with comparable chemical behavior.
Uniqueness
(3-Anilino-5-phenylpenta-2,4-dien-1-ylidene)propanedinitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
62090-17-9 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3-anilino-5-phenylpenta-2,4-dienylidene)propanedinitrile |
InChI |
InChI=1S/C20H15N3/c21-15-18(16-22)12-14-20(23-19-9-5-2-6-10-19)13-11-17-7-3-1-4-8-17/h1-14,23H |
InChI Key |
JEECAIJWZCMPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC=C(C#N)C#N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


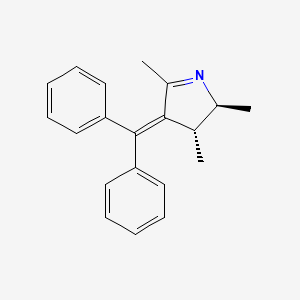
![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)
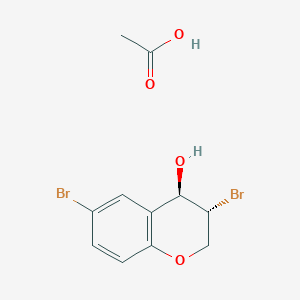
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine](/img/structure/B14548484.png)
![5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B14548490.png)
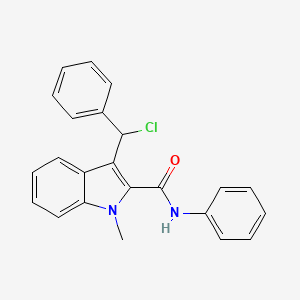
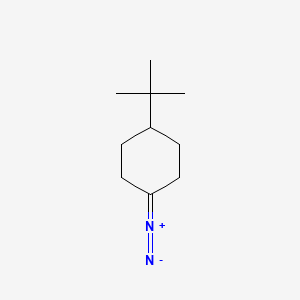
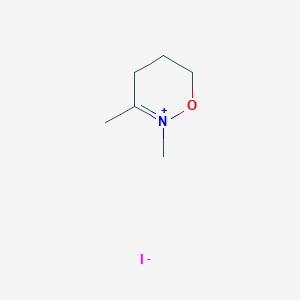
![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)

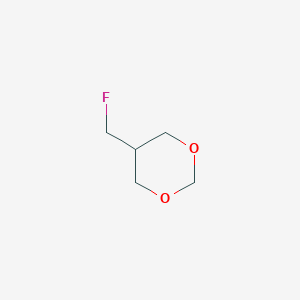
![{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14548532.png)
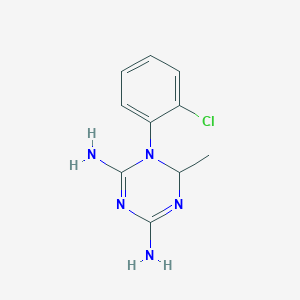
![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
